molecular formula C20H24FN3O4 B2770607 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate CAS No. 1706100-77-7

1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2770607
CAS No.: 1706100-77-7
M. Wt: 389.427
InChI Key: CWPHWTFGECUBHH-UHFFFAOYSA-N
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Description

1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C20H24FN3O4 and its molecular weight is 389.427. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential in Psychiatric Disorders

Antipsychotic and Procognitive Activities : A compound closely related to the specified chemical, identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), has been explored for its antipsychotic-like and procognitive activities. This research highlights the potential of mGlu5 PAMs in treating schizophrenia by enhancing N-methyl-D-aspartate receptor function, indicating a novel approach for the development of antipsychotic and procognitive agents (Liu et al., 2008).

Synthesis and Spectral Analysis

Antibacterial Study : The synthesis and spectral analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been carried out, showcasing the compound's biological activities. This research emphasizes the role of 1,3,4-oxadiazole-bearing compounds due to their significant biological activities, including moderate to potent antibacterial activity (Khalid et al., 2016).

Metabolic Pathway Involvement

Cytochrome P450 Interactions : The metabolites of prasugrel, a thienopyridine antiplatelet agent, interact with cytochrome P450 enzymes, delineating the metabolic pathways responsible for the formation of active metabolites. This research provides insights into the enzymatic processes involved in drug metabolism, highlighting the significance of understanding metabolic pathways for therapeutic efficacy (Rehmel et al., 2006).

Target Identification and Mechanism of Action

Apoptosis Induction in Cancer Therapy : A novel apoptosis inducer, identified through high-throughput screening, demonstrates activity against various cancer cell lines. The compound operates by inducing apoptosis in T47D cells, leading to cell cycle arrest, with potential implications for cancer therapy (Zhang et al., 2005).

Properties

IUPAC Name

[1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4/c1-13(25)27-20(2,3)19(26)24-10-6-7-14(12-24)11-17-22-18(23-28-17)15-8-4-5-9-16(15)21/h4-5,8-9,14H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPHWTFGECUBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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